(2s)-2,3-Diaminopropan-1-ol
Description
Significance of Vicinal Amino Alcohol Scaffolds in Modern Organic Synthesis and Catalysis
The vicinal amino alcohol, or 1,2-amino alcohol, is a structural motif of immense importance in chemistry. These scaffolds, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, are integral components of numerous biologically active molecules, including natural products and pharmaceuticals. nih.gov Consequently, the development of synthetic methods to construct amino alcohols has been a significant focus of organic synthesis. academie-sciences.fr
Beyond their presence in target molecules, vicinal amino alcohols are crucial as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. academie-sciences.frresearchgate.net Chiral ligands derived from amino alcohols are widely used in a variety of metal-catalyzed reactions. academie-sciences.frnih.gov These ligands coordinate to a metal center, creating a chiral environment that can direct a reaction to preferentially form one enantiomer of the product over the other. This control of stereochemistry is fundamental in the synthesis of enantiomerically pure pharmaceuticals, where different enantiomers can have vastly different biological activities.
Similarly, vicinal diamines, which contain two amino groups on adjacent carbons, are also highly valuable scaffolds. They are found in many chiral catalysts and pharmaceuticals and are often challenging to synthesize, especially when unsymmetrically substituted. researchgate.net The combination of features in (2S)-2,3-Diaminopropan-1-ol, possessing both a vicinal diamine and a primary alcohol, provides a unique and powerful platform for creating complex and effective chiral ligands for asymmetric catalysis. researchgate.net Ligands built from this core can be fine-tuned to optimize steric and electronic properties, enhancing their performance in catalytic processes like asymmetric hydrogenation and transfer hydrogenation. academie-sciences.frnih.gov
Stereochemical Aspects and Chiral Importance of this compound
The utility of this compound is intrinsically linked to its specific stereochemistry. The "(2S)" designation refers to the absolute configuration at the chiral center—the carbon atom bonded to the primary alcohol, an amino group, and the aminomethyl group. This single, well-defined stereocenter is crucial for its application in asymmetric synthesis.
Chirality is a central concept in modern chemistry, particularly in catalysis. nih.gov The use of chiral ligands is a primary strategy for achieving enantioselectivity, and the ligand's own stereochemistry dictates the stereochemical outcome of the reaction it catalyzes. nih.gov Ligands derived from this compound impart this specific chirality to the catalytic system. For example, in metal-catalyzed reactions, the ligand coordinates to the metal, and its stereochemistry influences how the substrate approaches the metal center, leading to the selective formation of one enantiomeric product.
The presence of three distinct functional groups (two amines and one alcohol) allows for selective modifications, enabling the synthesis of a diverse library of chiral ligands from a single starting material. nih.govresearchgate.net This modularity is highly desirable, as the optimal ligand often varies depending on the specific reaction and substrate. nih.gov By systematically altering the substituents on the amino and hydroxyl groups of the this compound scaffold, chemists can fine-tune the ligand's properties to achieve high levels of enantiocontrol. acs.org
Historical Context of this compound in Synthetic Methodologies Development
The development of synthetic methodologies to access enantiomerically pure building blocks like this compound is a significant achievement in organic chemistry. A key historical and practical approach to synthesizing this compound and its derivatives involves using precursors from the "chiral pool," which are readily available, inexpensive, and enantiomerically pure natural products. sciencenet.cn
One of the most prominent synthetic routes to chiral 2,3-diaminopropanols starts from the amino acid D-serine. nih.govresearchgate.net This method leverages the inherent chirality of serine to establish the (S)-stereocenter in the final product. The synthesis typically begins with the protection of the amino and carboxyl groups of D-serine. The protected carboxylic acid is then converted to a Weinreb-Nahm amide, which upon reduction yields a stable α-amino aldehyde. nih.govmdpi.com
This aldehyde is a critical intermediate. It can then undergo reductive amination with various primary amines or sulfonamides to introduce the second nitrogen atom, forming the 2,3-diaminopropanol scaffold. nih.govresearchgate.net This multi-step process, which often uses crude products from one step to the next to minimize the need for purification, represents a robust and efficient methodology for creating a variety of orthogonally protected 2,3-diaminopropanols. nih.govmdpi.com The chirality of the starting D-serine is preserved throughout the synthetic sequence, ensuring the production of the desired (S)-enantiomer. researchgate.net
The table below shows the results from a study where a protected aldehyde derived from D-serine was reacted with various amines and sulfonamides, demonstrating the versatility of this synthetic methodology. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H10N2O |
|---|---|
Molecular Weight |
90.12 g/mol |
IUPAC Name |
(2S)-2,3-diaminopropan-1-ol |
InChI |
InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m0/s1 |
InChI Key |
QHBWSLQUJMHGDB-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](CO)N)N |
Canonical SMILES |
C(C(CO)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2s 2,3 Diaminopropan 1 Ol and Its Derivatives
Stereoselective Synthesis of (2S)-2,3-Diaminopropan-1-ol
Achieving the specific (S)-configuration at the C2 stereocenter of 2,3-diaminopropan-1-ol (B8269735) requires precise stereocontrol. The main approaches to accomplish this include chiral pool synthesis, asymmetric catalysis, and enantioselective aminohydroxylation.
Chiral pool synthesis is a highly effective strategy for preparing optically active compounds by starting with readily available, enantiopure natural products like carbohydrates or amino acids. elsevierpure.com This approach leverages the existing stereocenters of the starting material to build the desired chiral target molecule. For the synthesis of this compound, L-amino acids such as L-serine or L-asparagine are common starting points.
For instance, a common route involves the reduction of the carboxylic acid moiety of a protected L-amino acid to a primary alcohol, followed by the manipulation of other functional groups to install the second amino group with the correct stereochemistry. The inherent chirality of the starting L-amino acid directly translates to the (S)-configuration in the final product.
Key steps in a typical chiral pool synthesis from L-serine:
Protection: The amino and carboxyl groups of L-serine are protected.
Reduction: The protected carboxyl group is reduced to a hydroxymethyl group.
Functional Group Interconversion: The original hydroxyl group of serine is converted into a leaving group (e.g., tosylate or mesylate).
Amination: Nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide) followed by reduction introduces the second amino group, proceeding with an inversion of configuration.
Deprotection: Removal of all protecting groups yields the final this compound.
Asymmetric catalysis offers a powerful alternative for synthesizing chiral amines and diamines, often providing high enantioselectivity. yale.edubohrium.com These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.
One prominent strategy is the asymmetric reductive amination of α-hydroxy ketones. nih.gov Biocatalysis, utilizing enzymes like transaminases, has emerged as a robust method. For example, an (R)-selective ω-transaminase (MVTA) from Mycobacterium vanbaalenii can be used for the asymmetric reductive amination of α-hydroxy ketones, producing (S)-β-amino alcohols with excellent enantiomeric excess (>99% ee) and high conversion rates (80-99%). nih.gov While this example yields a β-amino alcohol, similar principles can be applied to substrates that would lead to vicinal diamines.
Another approach involves the catalytic hydrogenation of specific C=N bonds. rsc.org Synthetic strategies for 1,2-diamines often rely on C-N bond-forming reactions, such as the ring-opening of aziridines or the diamination of olefins, all mediated by chiral catalysts. rsc.orgresearchgate.net
Table 1: Asymmetric Reductive Amination of α-Hydroxy Ketones with MVTA nih.gov
| Substrate (α-Hydroxy Ketone) | Product ((S)-β-Amino Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2-Hydroxyacetophenone | (S)-2-amino-2-phenylethanol | >99 | >99 |
| 1-Hydroxy-2-butanone | (S)-1-amino-2-butanol | 80 | >99 |
| 3-Hydroxy-2-butanone | (S)-3-amino-2-butanol | 95 | >99 |
Enantioselective aminohydroxylation is a powerful reaction that installs both an amino group and a hydroxyl group across a carbon-carbon double bond in a single, stereocontrolled step. The Sharpless asymmetric aminohydroxylation is a well-known example of this type of transformation. nih.gov
More recently, biocatalytic approaches using engineered enzymes have shown significant promise. Engineered hemoproteins, for instance, can catalyze the direct enantioselective aminohydroxylation of olefins. nih.gov This method offers a green and efficient route to chiral amino alcohols. Although direct synthesis of this compound via this method from a suitable olefin precursor (e.g., allylamine) is challenging, the strategy is highly effective for related structures. nih.govcaltech.edu The reaction typically involves an engineered cytochrome P450 enzyme, a hydroxylamine (B1172632) source, and a reducing agent, providing the desired amino alcohol with high enantioselectivity. caltech.edu
General Synthetic Routes to 1,3-Diaminopropan-2-ol Derivatives
Beyond the stereoselective synthesis of the (2S)-enantiomer, general methods exist for creating the broader class of 1,3-diaminopropan-2-ol derivatives. These routes are fundamental for generating libraries of related compounds.
1,3-Diaminopropan-2-ol and its derivatives can readily undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases) or related heterocyclic structures. The reaction typically occurs between the primary amino groups of the diaminopropanol and the carbonyl group of the aldehyde or ketone.
This reaction can be used to create more complex derivatives or to temporarily protect the amino groups. The formation of the imino compound can be enhanced by the addition of a condensation catalyst, such as p-toluenesulfonic acid. google.com The reaction temperature is generally maintained between 5 °C and 40 °C. google.com These Schiff base derivatives are valuable intermediates in the synthesis of various biologically active molecules and ligands.
The ring-opening of epoxides with amine nucleophiles is a classic and highly effective method for synthesizing amino alcohols. rroij.comnih.gov To generate 1,3-diaminopropan-2-ol derivatives, a common strategy involves a two-step process starting from epichlorohydrin (B41342).
In the first step, epichlorohydrin is reacted with a primary or secondary amine. The amine attacks the less hindered carbon of the epoxide ring, leading to the formation of a 1-chloro-3-(alkylamino)propan-2-ol intermediate. researchgate.net In the second step, this intermediate is treated with a different amine (e.g., ammonia (B1221849) or another primary/secondary amine), which displaces the chloride ion to form the 1,3-diaminopropan-2-ol derivative. researchgate.net This method allows for the synthesis of unsymmetrically substituted diamines by using different amines in each step. The reaction is stereospecific, with the nucleophilic attack proceeding via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon center. rroij.com
Table 2: Synthesis of 1,3-Diaminopropan-2-ol Derivatives via Epoxide Ring-Opening researchgate.net
| Initial Amine | Epoxide | Second Amine | Final Product Class | Typical Yield Range (%) |
|---|---|---|---|---|
| Various anilines | Epichlorohydrin | Morpholine | 1-(Anilino)-3-(morpholino)propan-2-ols | 75-80 |
| Various anilines | Epichlorohydrin | Azetidine | 1-(Azetidin-1-yl)-3-(anilino)propan-2-ols | 75-80 |
| Various anilines | Epichlorohydrin | Diethylamine | N1-(Aryl)-N3,N3-diethylpropane-1,3-diamine-2-ols | 75-80 |
Reductive Amination Protocols
Reductive amination is a cornerstone method for the synthesis of amines, offering a direct route to form C-N bonds from carbonyl compounds. In the context of this compound and its derivatives, this strategy has been effectively employed starting from chiral precursors derived from amino acids like serine.
A prominent strategy involves the use of an aldehyde derived from Nα-Fmoc-O-tert-butyl-D-serine. nih.gov This chiral aldehyde serves as a key intermediate. The reductive amination is typically carried out with various primary amines or arylsulfonamides. nih.gov The process is often facilitated by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)4), which assists in the formation of the intermediate imine. nih.gov Subsequent reduction of the imine, commonly with a mild reducing agent like sodium cyanoborohydride (NaBH3CN), furnishes the desired 2,3-diaminopropanol scaffold. nih.gov This approach has been shown to preserve the chirality of the starting material throughout the synthetic sequence. nih.gov
The versatility of this protocol allows for the introduction of diverse substituents at the N-3 position, depending on the amine used in the amination step. This modularity is crucial for creating a library of derivatives for further applications. For instance, the reaction of the serine-derived aldehyde with n-propylamine provides a straightforward route to N-3 alkylated 2,3-diaminopropanol structures. nih.gov
A summary of representative yields for the synthesis of various N-3 substituted 2,3-diaminopropanol intermediates via this reductive amination protocol is presented below. nih.gov
| Entry | Amine/Sulfonamide Reactant | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzylamine | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzylamino)propan-1-ol | 85 |
| 2 | p-Toluenesulfonamide | (S)-N-(3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropyl)-4-methylbenzenesulfonamide | 91 |
| 3 | tert-Butyl carbamate | tert-Butyl (S)-(3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropyl)carbamate | 93 |
| 4 | n-Propylamine | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(propylamino)propan-1-ol | 89 |
Biocatalytic approaches using engineered amine dehydrogenases (AmDHs) also represent a promising frontier for the reductive amination of α-hydroxy ketones to produce chiral amino alcohols, offering advantages such as high stereoselectivity and the use of inexpensive ammonia as the amino donor. frontiersin.org
Carbon-Hydrogen (C-H) Functionalization Approaches
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds. sigmaaldrich.comsigmaaldrich.com For the synthesis of β-amino alcohols like this compound, enantioselective C-H amination presents a cutting-edge approach that can streamline synthetic routes by bypassing the need for pre-functionalized substrates. nih.gov
One innovative strategy employs a multi-catalytic system to achieve regio- and enantioselective radical β-C–H amination of alcohols. nih.gov This method utilizes a "radical relay chaperone" strategy, where the alcohol is temporarily converted into an imidate. This intermediate then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), which is rendered enantioselective through the use of a chiral catalyst. nih.gov The process often involves a dual catalytic cycle, combining a photocatalyst (e.g., an Iridium complex) with a chiral copper catalyst. nih.gov
The proposed mechanism involves several key steps:
Activation : The starting alcohol is converted to an oxime imidate by reacting with an imidoyl chloride chaperone. nih.gov
Radical Generation : The imidate binds to the chiral copper catalyst. This complex is then selectively excited by the photocatalyst, leading to the formation of an N-centered radical. nih.gov
Enantioselective HAT : The N-radical undergoes a regio- and enantioselective 1,5-HAT, abstracting a hydrogen atom from the β-carbon to form a C-centered radical. nih.gov
Amination : Stereoselective amination of the C-centered radical leads to the formation of a chiral oxazoline (B21484). nih.gov
Hydrolysis : Finally, hydrolysis of the oxazoline intermediate yields the desired enantioenriched β-amino alcohol. nih.gov
This approach provides direct access to the privileged vicinal amino alcohol motif from simple and abundant alcohol starting materials, complementing traditional methods that often rely on chiral pool precursors or stoichiometric chiral auxiliaries. nih.gov The development of such C-H functionalization techniques offers a transformative way to think about the synthesis of complex molecules. scripps.eduyale.edu
Aziridine (B145994) Ring Opening Reactions
The ring-opening of strained, three-membered aziridine rings with various nucleophiles is a classic and highly effective method for the stereospecific synthesis of 1,2-difunctionalized compounds, including vicinal diamines and amino alcohols. mdpi.com This strategy is particularly valuable for preparing enantiomerically pure compounds like this compound, as the stereochemistry of the aziridine dictates the stereochemical outcome of the product.
A common route involves the nucleophilic attack of an azide ion on a chiral aziridine precursor. For example, enantiopure 2,3-diaminopropionate can be synthesized from the regioselective ring-opening of a chiral aziridine-2-carboxylate (B8329488) with an azide nucleophile under aqueous acidic conditions. bioorg.org This reaction proceeds with complete inversion of configuration at the reaction center, a hallmark of an SN2-type mechanism. bioorg.org The resulting 3-amino-2-azidopropionate can then be readily converted to the target diamine through reduction of the azide group. bioorg.org
The regioselectivity of the ring-opening is a critical factor and can be influenced by the substituents on the aziridine ring and the reaction conditions. frontiersin.org For instance, the ring-opening of 1,2,3-trisubstituted aziridines with hydrazoic acid (HN3) can occur at different carbon stereocenters depending on the substitution pattern, leading to products with either retained or inverted configurations relative to the precursor amino alcohol used to generate the aziridine. nih.govdntb.gov.ua
The choice of solvent can also play a directing role in the regioselectivity of the ring-opening process, as demonstrated in the coupling of aziridines with amines and CS2, where hydrogen bonding interactions between the solvent and the aziridine modulate the reaction pathway. rsc.org
The general process can be summarized as follows:
Aziridine Formation : A chiral aziridine is often synthesized from a corresponding chiral β-amino alcohol via an internal Mitsunobu reaction or other cyclization methods. nih.govorganic-chemistry.org
Nucleophilic Ring Opening : The aziridine is reacted with a nitrogen nucleophile, such as sodium azide or hydrazoic acid. This step typically proceeds with high regioselectivity and stereospecificity (inversion of configuration). bioorg.orgnih.gov
Reduction : The resulting azido (B1232118) amine is reduced (e.g., via Staudinger reduction or catalytic hydrogenation) to afford the final vicinal diamine. nih.gov
| Aziridine Substrate | Product (Azido Amine) | Yield (%) |
|---|---|---|
| (2S,3S)-1-Benzyl-2-methyl-3-phenylaziridine | (1R,2S)-1-Azido-N-benzyl-1-phenylpropan-2-amine | 95 |
| (2S,3S)-1-Benzyl-2-((S)-1-hydroxyethyl)-3-phenylaziridine | (1R,2S)-1-Azido-N-benzyl-1-phenyl-3-hydroxybutan-2-amine | 90 |
| (S)-1-Benzyl-2-(pyridin-2-yl)aziridine | (R)-1-Azido-N-benzyl-2-(pyridin-2-yl)ethan-1-amine | 97 |
Protection and Deprotection Strategies for Amine and Hydroxyl Functionalities
The synthesis of complex molecules containing multiple reactive functional groups, such as the two amines and one hydroxyl group in this compound, necessitates a carefully planned protecting group strategy. jocpr.com Protecting groups are used to temporarily mask a reactive site to prevent it from interfering with reactions occurring elsewhere in the molecule. The key to a successful strategy is orthogonality, where different protecting groups can be removed under distinct conditions without affecting the others. iris-biotech.de
In the synthesis of derivatives of this compound, several common protecting groups are employed for the amine and hydroxyl functionalities:
Amine Protection :
Carbamates : These are among the most widely used protecting groups for amines.
9-Fluorenylmethyloxycarbonyl (Fmoc) : This group is base-labile and is typically removed using a secondary amine like piperidine. nih.goviris-biotech.de It is frequently used to protect the α-amino group in syntheses originating from amino acids. mdpi.com
tert-Butoxycarbonyl (Boc) : This group is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA). nih.govmdpi.com
Sulfonamides :
p-Toluenesulfonyl (Tosyl, Ts) : This is a very robust protecting group, stable to both acidic and basic conditions, but can be removed reductively. nih.gov
Benzyl (Bn) : Benzyl groups can be removed by catalytic hydrogenolysis, a mild condition that preserves many other functional groups. mdpi.com
Hydroxyl Protection :
Silyl Ethers : Groups like tert-Butyldimethylsilyl (TBDMS) or tert-Butyldiphenylsilyl (TBDPS) are common for protecting alcohols. They are typically cleaved by fluoride (B91410) ion sources (e.g., TBAF). Their steric bulk can also be used to direct reactions at less hindered positions. willingdoncollege.ac.in
Ethers : The tert-Butyl (t-Bu) ether is an acid-labile protecting group, providing orthogonality with base-labile groups like Fmoc. nih.gov
A synthetic plan for a differentially protected derivative of this compound might involve protecting the N-2 amine with an Fmoc group and the N-3 amine with a Boc or Ts group. mdpi.com This orthogonal scheme allows for the selective deprotection and subsequent functionalization of either amino group, which is essential for applications like peptide synthesis or the construction of more complex molecules. nih.gov
Optimization of Reaction Efficiency and Yield in Synthetic Protocols
One powerful approach for optimization is the use of statistical experimental design , such as full factorial design or Response Surface Methodology (RSM). nih.gov This allows for the systematic investigation of the effects of multiple variables (e.g., pH, temperature, substrate and catalyst concentrations) on the reaction outcome. By applying these methods to enzyme-catalyzed cascades for chiral amino alcohol synthesis, significant improvements in conversion rates have been achieved, for example, increasing the conversion of a recycling cascade from 30% to 60%. nih.gov
Catalyst and ligand selection is also paramount. In copper-catalyzed reductive coupling reactions, for example, screening different phosphine (B1218219) ligands and additives can lead to substantial improvements. The addition of t-BuOH was found to be crucial in one system, switching the reaction pathway to exclusively form the desired 1,2-diamino product in excellent yield and diastereoselectivity. acs.org Similarly, in chromium-catalyzed asymmetric cross-coupling reactions, the use of strongly electron-withdrawing protective groups on the imine reactant was a strategic choice to modulate reduction potentials and prevent side reactions, leading to high yields and enantiomeric excess (99% ee) of the desired β-amino alcohol product. westlake.edu.cn
Finally, process intensification , such as performing reactions at higher concentrations or developing scalable workup procedures like recrystallization instead of chromatography, is essential for transitioning a synthetic protocol from a laboratory scale to practical, larger-scale applications. westlake.edu.cn
Ligand Design, Coordination Chemistry, and Metal Complexation of 2s 2,3 Diaminopropan 1 Ol Scaffolds
Design Principles for Chiral (2S)-2,3-Diaminopropan-1-ol-Based Ligands
The design of ligands based on the this compound framework is guided by the desired coordination number and geometry of the target metal complex, as well as the specific electronic and steric properties required for a particular application. The strategic modification of the diamine and alcohol functionalities allows for the creation of polydentate systems, Schiff base derivatives, and the incorporation of additional donor atoms.
The development of polydentate ligands is a key strategy for creating stable metal complexes with well-defined coordination spheres. The this compound scaffold can be elaborated into higher denticity systems through the reaction of its amine groups with various chelating arms. For instance, heptadentate ligands can be synthesized by reacting a tripodal amine, such as tris(2-aminoethyl)amine, with appropriate carbonyl compounds to form Schiff base condensation products. ubc.ca While direct synthesis from this compound is not explicitly detailed in the provided search results, the principles of forming such high-denticity ligands can be applied.
The design of a heptadentate ligand from this compound would involve the functionalization of both amine groups and potentially the hydroxyl group with arms containing additional donor atoms. This could be achieved through multi-step synthetic routes, creating a ligand capable of encapsulating a metal ion in a seven-coordinate geometry. The chirality of the this compound backbone would be imparted to the resulting ligand, influencing the stereochemistry of the metal complex.
Table 1: Representative Polydentate Ligand Systems
| Ligand Type | Description | Potential Donor Atoms |
|---|---|---|
| Tripodal Ligands | Ligands with a central atom connecting three donor-containing arms. | N, O |
Schiff base ligands are readily synthesized through the condensation of primary amines with aldehydes or ketones, and their metal complexes have been extensively studied. shahucollegelatur.org.in The reaction of this compound with various salicylaldehyde (B1680747) derivatives would yield chiral tetradentate Schiff base ligands with an N2O2 donor set. shahucollegelatur.org.inresearchgate.net The electronic and steric properties of these ligands can be fine-tuned by introducing different substituents on the salicylaldehyde rings. researchgate.net
The formation of such Schiff bases is a versatile method for creating ligands that can form stable complexes with a variety of transition metals. The resulting metal complexes often exhibit square planar or tetrahedral geometries, depending on the metal ion and the steric bulk of the ligand. The chirality of the diamine backbone is retained in the Schiff base ligand, which can induce chirality at the metal center. mdpi.com
Table 2: Examples of Schiff Base Ligands Derived from Diamines
| Diamine Precursor | Aldehyde/Ketone | Resulting Ligand Type |
|---|---|---|
| 1,2-Diaminopropane (B80664) | 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (B42025) | Tetradentate N2O2 |
| (R,R)-1,2-Diaminocyclohexane | 3,5-di-tert-butylsalicylaldehyde | Chiral Tetradentate N2O2 |
To further modulate the coordination properties of ligands derived from this compound, additional donor atoms can be incorporated into the ligand framework.
Pyridine (B92270): The introduction of pyridine moieties can enhance the π-acceptor properties of the ligand and influence the electronic structure of the metal complex. This can be achieved by reacting the diamine with pyridine-containing aldehydes or by alkylating the amine groups with pyridine-containing arms. The synthesis of pyridine-containing macrocycles from amino acid precursors has been demonstrated, suggesting that similar strategies could be applied to this compound. nih.govnih.gov
Carboxylate: The incorporation of carboxylate groups provides hard oxygen donor atoms, which are particularly suitable for coordinating to hard metal ions. Carboxylate-functionalized ligands can be synthesized by reacting the amine groups of this compound with halo-carboxylic acids. These ligands can then be used to construct metal-organic frameworks (MOFs) with interesting structural and functional properties. wikipedia.orgnih.govrsc.org
Sulfonate: Sulfonate groups can also act as coordinating ligands, although they are generally considered weaker donors than carboxylates. nih.gov The introduction of sulfonate groups can increase the water solubility of the resulting metal complexes. researchgate.net Sulfonamide-based Schiff bases have been prepared and their metal complexes studied, indicating that the sulfonate group can be a viable component of these ligand systems. imist.ma
Synthesis and Characterization of Metal Complexes
The ligands derived from this compound can be used to synthesize a variety of metal complexes with different nuclearities and geometries. The characterization of these complexes typically involves a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Mononuclear complexes are formed when a single metal ion is coordinated to one or more ligands. The reaction of a Schiff base ligand derived from this compound with a metal salt would be expected to yield a mononuclear complex. acs.org For example, the reaction of an N2O2 tetradentate Schiff base ligand with a divalent transition metal ion such as Cu(II), Ni(II), or Co(II) would likely result in a complex with a 1:1 metal-to-ligand ratio. nih.gov The geometry of such complexes would be influenced by the coordination preferences of the metal ion and the steric constraints of the ligand. rsc.org
Table 3: Representative Mononuclear Metal Complexes with Schiff Base Ligands
| Metal Ion | Ligand Type | Coordination Geometry |
|---|---|---|
| Fe(III) | N,N′-bis(O-vanillinidene)ethylenediamine | Octahedral |
| Cu(II) | N,N′-bis(O-vanillinidene)ethylenediamine | Square Pyramidal |
Dinuclear and polynuclear complexes contain two or more metal centers, which can be bridged by ligands or through direct metal-metal interactions. rsc.org Ligands derived from this compound can be designed to facilitate the formation of such multinuclear species. For example, a ligand with two distinct coordination pockets could bind two different metal ions. Alternatively, the hydroxyl group of the this compound backbone could be deprotonated to act as a bridging alkoxide ligand between two metal centers.
The formation of dinuclear complexes can lead to interesting magnetic and electronic properties arising from the interactions between the metal centers. nih.gov Polynuclear clusters, which are aggregates of multiple metal ions and ligands, can also be synthesized using appropriately designed ligands. nih.gov The structural complexity of these systems often requires detailed characterization by single-crystal X-ray diffraction to fully elucidate their structures.
Coordination with Transition Metals (e.g., Copper(II), Zinc(II), Manganese(II/III), Cobalt(II), Nickel(II), Iron(III), Lead(II))
There is a notable absence of specific studies detailing the coordination of this compound with the listed transition metals. Research on analogous ligands, such as Schiff bases derived from the isomer 1,3-Diamino-2-propanol, demonstrates the formation of a wide variety of mononuclear and polynuclear complexes. For instance, nickel(II) has been used as a template to synthesize complexes with unsymmetrical Schiff base ligands derived from 1,3-Diamino-2-propanol, resulting in mononuclear, tetranuclear, and hexanuclear structures. Similarly, manganese(III) and cobalt(II/III) complexes with Schiff base ligands incorporating the 1,3-Diamino-2-propanol backbone have been synthesized and studied for their magnetic properties. These studies highlight the versatility of the diaminopropanol scaffold in stabilizing various oxidation states and forming complex polynuclear clusters. However, direct analogues using the (2S)-2,3-diamino scaffold are not documented in the available literature.
Coordination with Lanthanide Ions
Specific research on the coordination of this compound with lanthanide ions is not available. In the broader field of lanthanide coordination chemistry, the use of chiral ligands is a primary strategy for inducing chiroptical properties, such as circularly polarized luminescence (CPL), in the resulting complexes. The chirality of a ligand, such as the (S)-configuration of this compound, can direct the formation of specific helical arrangements of ligands around the lanthanide ion. This diastereoselective synthesis can favor one helical isomer (Δ or Λ) over the other. While numerous studies have explored this concept with other chiral ligands like derivatives of diaminocyclohexane or amino acids, specific examples employing the this compound scaffold have not been reported.
Chelation Properties and Coordination Modes
Based on its structure, this compound is a potentially tridentate ligand, capable of coordinating to a metal center through the nitrogen atoms of its two vicinal amino groups and the oxygen atom of its primary alcohol group. This N,N,O-donor set would allow the formation of two stable, five-membered chelate rings with a metal ion.
The coordination behavior can be versatile:
Bidentate (N,N) Coordination: The ligand could coordinate solely through the two nitrogen atoms of the diamine moiety, forming a single five-membered chelate ring. The hydroxyl group would remain uncoordinated but could participate in hydrogen bonding.
Tridentate (N,N,O) Coordination: In a facial (fac) or meridional (mer) fashion, all three donor atoms could bind to a single metal center, providing a stable coordination environment.
Bridging Coordination: The hydroxyl group, upon deprotonation to an alkoxide, could act as a bridge between two or more metal centers, leading to the formation of dinuclear or polynuclear complexes.
While these modes are chemically plausible, there are no specific experimental studies in the available literature to confirm the preferred chelation properties and coordination modes of this compound with various metal ions. Studies on the isomer 1,3-Diamino-2-propanol show it primarily acts as a bidentate ligand through its two amino groups to form a six-membered chelate ring, with the hydroxyl group often facilitating the formation of polynuclear structures through alkoxo-bridges.
Stereoselectivity in Metal-Ligand Interactions
The inherent chirality of this compound makes it a valuable ligand for stereoselective synthesis and chiral recognition. When a chiral ligand coordinates to a metal center, it can create a chiral environment that influences the coordination of other ligands or the stereochemical outcome of catalytic reactions.
The key principles of stereoselectivity that would apply are:
Diastereomeric Complex Formation: The coordination of the enantiopure (S)-ligand to a metal can result in the formation of diastereomeric complexes if other sources of chirality are present, such as a helical arrangement of multiple ligands. The energetic differences between these diastereomers can lead to the preferential formation of one over the other.
Chiral Induction: The fixed stereochemistry of the this compound backbone can induce a preferred stereochemistry at the metal center or in the arrangement of other coordinated ligands.
While the principles are well-established, the scientific literature lacks specific examples and data tables detailing stereoselective interactions involving this compound complexes.
Catalytic Applications and Mechanistic Investigations in Asymmetric Synthesis
Role of (2S)-2,3-Diaminopropan-1-ol-Derived Ligands in Asymmetric Catalysis
This compound serves as a versatile chiral building block for the synthesis of a variety of ligands used in asymmetric catalysis. Its structure, featuring two amino groups and a hydroxyl group on a three-carbon backbone, allows for the creation of multidentate ligands capable of coordinating with metal centers. These ligands create a chiral environment around the metal, enabling the catalyst to distinguish between enantiotopic faces of a prochiral substrate, thus leading to the formation of one enantiomer of the product in excess.
The effectiveness of these ligands stems from their ability to form stable chelate complexes with metals. The spatial arrangement of the donor atoms (nitrogen and oxygen) is crucial for inducing high levels of stereoselectivity. By modifying the substituents on the amino and hydroxyl groups, the steric and electronic properties of the ligands can be fine-tuned to optimize their performance in specific catalytic transformations. C₂-symmetric bidentate ligands, for instance, have proven to be efficient in a range of asymmetric reactions due to their ability to create a well-defined and predictable chiral pocket around the metal catalyst.
Specific Catalytic Transformations
Ligands derived from this compound and related amino alcohols have been successfully employed in several key asymmetric catalytic reactions.
A prominent application of this compound-derived ligands is in the enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes. This reaction is a fundamental method for synthesizing chiral secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.
In these reactions, the chiral ligand, often a β-amino alcohol, coordinates with the metal, which in turn activates the aldehyde for nucleophilic attack by the alkyl group from the organozinc reagent. The chirality of the ligand dictates the facial selectivity of the addition, resulting in a high enantiomeric excess (ee) of one of the alcohol enantiomers. For example, various chiral ligands have been shown to be effective in the titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc to both aromatic and aliphatic aldehydes, achieving high conversion rates and enantioselectivities. buffalo.edu
Research has demonstrated that the structure of the ligand, including the nature of the substituents on the nitrogen atoms, significantly influences the outcome of the reaction. The solvent, temperature, and the ratio of reactants and catalyst are also critical parameters that need to be optimized to achieve the best results.
Below is a table summarizing the results from a study on the enantioselective addition of diethylzinc to various aldehydes using a chiral ligand.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes| Aldehyde | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
|---|---|---|---|---|
| Benzaldehyde (B42025) | 100 | 85 | 90 | R |
| o-methylbenzaldehyde | 100 | 88 | 92 | R |
| m-methylbenzaldehyde | 100 | 90 | 96 | R |
| Cinnamaldehyde | 95 | 78 | 72 | R |
| Cyclohexanecarbaldehyde | 80 | 70 | 35 | R |
| Hexanal | 70 | 65 | 62 | R |
Metal complexes incorporating ligands with functionalities similar to this compound have been investigated for their ability to catalyze the hydrolysis of phosphodiester bonds, which form the backbone of DNA and RNA. The cleavage of these bonds is a critical biological process and understanding the mechanisms of artificial catalysts can provide insights into enzyme function and lead to the development of synthetic nucleases.
The catalytic activity of these metal complexes often relies on the cooperative action of the metal center and the functional groups of the ligand. Dinuclear metal complexes have shown particularly high activity. buffalo.edu In these systems, one metal ion can activate the phosphodiester for nucleophilic attack, while the other can deliver the nucleophile, often a metal-bound hydroxide (B78521) ion. The amino and hydroxyl groups of the ligand can participate in the reaction by orienting the substrate, stabilizing the transition state through hydrogen bonding, or modulating the Lewis acidity of the metal centers. The bridging alkoxide from a deprotonated alcohol group can hold two metal ions in close proximity, creating a highly positive charge density that stabilizes the negatively charged transition state of the phosphodiester cleavage. buffalo.edu
Derivatives of diaminopropanol have been used to create synthetic mimics of manganese-containing enzymes, such as catalase, which catalyze the dismutation of hydrogen peroxide into water and oxygen. One such mimic involves a dimanganese complex with the ligand N,N,N',N'-tetrakis(2-methylenebenzimidazolyl)-1,3-diaminopropan-2-ol. researchgate.net
The catalytic cycle of this mimic involves a ping-pong mechanism where the manganese centers shuttle between the Mn₂(II,II) and Mn₂(III,III) redox states. researchgate.net The presence of a bridging hydroxide group in the reduced Mn₂(II,II) state has been shown to be crucial for high catalytic activity. This hydroxide acts as an intramolecular base, deprotonating the substrate (hydrogen peroxide) and facilitating its coordination to the manganese centers. researchgate.net This process significantly accelerates the rate-limiting step and increases the affinity of the catalyst for the substrate. researchgate.net The system can perform over 2000 turnovers without decomposition, highlighting its robustness. researchgate.net
Mechanistic Insights into Catalytic Cycles
Understanding the detailed mechanisms of these catalytic reactions is essential for the rational design of more efficient and selective catalysts.
In many of the catalytic applications involving this compound-derived ligands, the metal center functions as a Lewis acid. In the enantioselective addition of diethylzinc to aldehydes, the chiral ligand and the metal (e.g., titanium or zinc) form a complex that coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alkyl group from the diethylzinc.
The chiral ligand controls the stereochemical outcome by dictating the trajectory of the incoming nucleophile. The transition state involves a complex assembly of the aldehyde, the organozinc reagent, and the chiral catalyst. The steric bulk and electronic properties of the ligand create a preferential orientation for the substrate, leading to the observed enantioselectivity. Theoretical studies, such as those using Density Functional Theory (DFT), can help to elucidate the structure of these transition states and explain the origins of the stereoselectivity. smolecule.com The coordination of a Lewis acid to a substrate can significantly lower the activation enthalpy of a reaction by promoting a more polar mechanism. smolecule.com
Compound Index
Insufficient Data for In-Depth Analysis of this compound in Specified Catalytic Roles
Following an extensive search of available scientific literature, it has been determined that there is a notable lack of specific research data pertaining to the catalytic applications of this compound within the highly specialized contexts requested. While the compound is recognized as a chiral building block in asymmetric synthesis, detailed investigations into its role in intramolecular general base catalysis, the influence of metal redox states on its catalytic activity, specific substrate binding and activation mechanisms, and the targeted optimization of its catalytic properties are not sufficiently documented in accessible research.
General principles of asymmetric catalysis involving chiral diamine ligands are well-established; however, literature that specifically elucidates the mechanistic pathways and catalytic performance of this compound in the outlined subsections is not available. The nuanced details required for a thorough and scientifically accurate discussion on these specific topics, including the generation of detailed data tables and in-depth research findings, could not be procured.
Therefore, this article cannot be generated as per the provided outline due to the absence of specific and detailed scientific studies on this compound in the specified catalytic applications.
Computational Chemistry and Theoretical Studies of 2s 2,3 Diaminopropan 1 Ol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecular systems like (2S)-2,3-diaminopropan-1-ol. By approximating the electron density of a molecule, DFT can predict a wide range of its characteristics with a favorable balance of accuracy and computational cost.
Structural Optimization and Conformation Analysis
A foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure. For a flexible molecule such as this compound, with its rotatable bonds, a variety of conformations are possible. Computational methods, particularly DFT, can be employed to perform a conformational analysis. This process involves systematically rotating the bonds and calculating the energy of each resulting geometry to identify the global minimum energy conformation, which represents the most stable arrangement of the atoms. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
At present, specific studies detailing a comprehensive conformational search and the optimized geometrical parameters for this compound are not readily found in peer-reviewed literature. Such a study would be invaluable for understanding its intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.
Electronic Structure Analysis (e.g., Molecular Electrostatic Potential, Mulliken Charge)
The electronic structure of a molecule dictates its reactivity and intermolecular interactions. DFT calculations can provide deep insights into this structure. The Molecular Electrostatic Potential (MEP) surface, for instance, is a visual representation of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting how the molecule will interact with other chemical species.
Another key aspect of electronic structure analysis is the calculation of atomic charges, such as Mulliken charges. This method partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electron distribution. For this compound, this would quantify the partial positive and negative charges on its constituent atoms, further elucidating its polarity and potential for electrostatic interactions. While these are standard computational outputs, specific MEP maps and Mulliken charge distributions for this compound are not prominently published.
Spectroscopic Property Prediction (e.g., Infrared, Nuclear Magnetic Resonance)
Computational chemistry offers the capability to predict various spectroscopic properties, which can be instrumental in the identification and characterization of a compound. DFT calculations can simulate the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. These predicted frequencies can then be compared with experimental IR spectra to confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups (e.g., N-H, O-H, C-N, C-O stretches).
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computationally predicted. These predictions are based on the calculated electronic environment around each nucleus. Comparing predicted NMR spectra with experimental data is a powerful tool for structural elucidation. Despite the utility of these techniques, dedicated computational studies publishing the predicted IR and NMR spectra of this compound are not currently available.
Reaction Mechanism Elucidation via Computational Modeling
Understanding the step-by-step process of a chemical reaction at the molecular level is fundamental to controlling and optimizing chemical transformations. Computational modeling, particularly with DFT, can be used to elucidate reaction mechanisms involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, which provides the activation energies and reaction enthalpies.
For instance, the participation of the amino and hydroxyl groups of this compound in various reactions, such as nucleophilic substitution or condensation reactions, could be modeled. However, specific computational studies detailing the mechanisms of reactions involving this compound are yet to be widely reported.
Ligand-Metal Interaction Modeling
The presence of two amino groups and a hydroxyl group makes this compound a potential chelating ligand for various metal ions. Computational modeling can be a powerful tool to investigate the nature of these ligand-metal interactions. By modeling the complex formed between this compound and a metal center, researchers can predict the coordination geometry, bond strengths, and electronic structure of the resulting metal complex.
Such studies could provide insights into the stability of these complexes and their potential applications in areas like catalysis or materials science. DFT calculations are well-suited for this purpose, as they can handle the complexities of metal-ligand bonding. To date, however, there is a lack of published computational research specifically modeling the coordination of this compound with metal ions.
Chirality and Stereochemical Predictions
The "(2S)" designation in this compound indicates a specific stereochemistry at the second carbon atom. Computational methods can be used to study and predict properties related to this chirality. For example, the calculation of optical rotation, the property that causes a chiral molecule to rotate the plane of polarized light, can be performed using time-dependent DFT (TD-DFT).
Furthermore, in reactions involving this chiral molecule, computational modeling can be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be favored, thus providing a theoretical basis for understanding and controlling the stereoselectivity of reactions. As with other areas, specific computational predictions of the chiroptical properties and stereochemical outcomes of reactions for this compound are not extensively documented in the scientific literature.
Advanced Derivatization and Functionalization Strategies
Synthesis of Schiff Bases and Related Imine Derivatives
The reaction of primary amines with carbonyl compounds such as aldehydes and ketones is a fundamental method for forming imines, commonly known as Schiff bases. ekb.eg This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid catalysis to facilitate the dehydration step. ekb.egnih.gov Given that (2s)-2,3-diaminopropan-1-ol possesses two primary amine groups, the reaction stoichiometry can be controlled to favor the formation of either mono- or di-Schiff base derivatives.
The general synthesis involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. ekb.egresearchgate.net Various aromatic aldehydes can be employed to introduce different substituents, thereby tuning the electronic and steric properties of the resulting ligand. nih.gov
Table 1: Examples of Schiff Base Synthesis from this compound
| Carbonyl Reactant | Molar Ratio (DAP:Aldehyde) | Typical Conditions | Product Structure |
| Benzaldehyde (B42025) | 1:1 | Ethanol, reflux | Mono-Schiff base |
| Benzaldehyde | 1:2 | Ethanol, reflux | Di-Schiff base |
| Salicylaldehyde (B1680747) | 1:2 | Acetic acid, reflux | Di-Schiff base with ortho-hydroxyl groups |
| 4-Chlorobenzaldehyde | 1:2 | Microwave irradiation | Di-Schiff base with chloro-substituents primescholars.com |
The resulting Schiff bases are valuable intermediates and ligands, particularly in coordination chemistry, where the imine nitrogen and other nearby heteroatoms can chelate to metal ions. researchgate.netprimescholars.com
Formation of Heterocyclic Compounds (e.g., Oxazepines, Hexahydropyrimidines)
The diamine structure of this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The specific ring system formed is dependent on the nature of the co-reactants.
Imidazolidines: As a 1,2-diamine, this compound can react with aldehydes or ketones to form five-membered imidazolidine (B613845) rings. This cyclization involves the two adjacent nitrogen atoms and the carbonyl carbon of the reacting aldehyde or ketone.
Hexahydropyrimidines: The formation of six-membered hexahydropyrimidine (B1621009) rings typically requires a 1,3-diamine precursor. rsc.org The synthesis is often achieved through a Mannich-type reaction or a condensation reaction involving the 1,3-diamine, an aldehyde (such as formaldehyde), and in some cases, a β-dicarbonyl compound. researchgate.netresearchgate.net While this compound is not a direct precursor for this specific ring system, its derivatives can be designed to incorporate a 1,3-diamine moiety for subsequent cyclization.
Oxazepines: Seven-membered heterocyclic rings like 1,3-oxazepines can be synthesized from the Schiff base derivatives discussed previously. scirp.org A common method is the [5+2] cycloaddition reaction between an imine and a cyclic carboxylic acid anhydride (B1165640), such as maleic or phthalic anhydride. medipol.edu.trresearchgate.netuobaghdad.edu.iq In this reaction, the imine acts as the two-atom component, and the anhydride provides the five-atom component. The reaction proceeds via a nucleophilic attack from the imine nitrogen onto a carbonyl group of the anhydride, leading to ring formation. researchgate.net
Table 2: Synthesis of Heterocyclic Compounds from Diamine Precursors
| Diamine Type | Co-reactant(s) | Ring System Formed | General Method |
| 1,2-Diamine | Aldehyde/Ketone | Imidazolidine (5-membered) | Condensation/Cyclization |
| 1,3-Diamine | Aldehyde (e.g., Formaldehyde) | Hexahydropyrimidine (6-membered) | Mannich-type reaction researchgate.net |
| Schiff Base (from 1,2-Diamine) | Cyclic Anhydride (e.g., Maleic) | 1,3-Oxazepine (7-membered) | [5+2] Cycloaddition scirp.orguobaghdad.edu.iq |
Alkylation and Acylation of Amine and Hydroxyl Functional Groups
The nucleophilic character of the two primary amines and the primary hydroxyl group in this compound allows for straightforward alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of functional groups and for modifying the compound's physical and chemical properties.
Acylation: The amine groups are readily acylated by reacting with acyl chlorides or acid anhydrides to form stable amide linkages. researchgate.net The hydroxyl group can also be acylated to form an ester, though amines are generally more nucleophilic and will react preferentially under neutral or basic conditions. Selective acylation can be achieved by employing protecting group strategies or by carefully controlling reaction conditions (e.g., temperature, pH).
Alkylation: Alkylation, typically performed using alkyl halides, introduces alkyl chains to the amine and hydroxyl groups. The reaction can lead to a mixture of mono-, di-, and poly-alkylated products. Exhaustive alkylation of the amine groups can lead to the formation of quaternary ammonium (B1175870) salts. As with acylation, achieving selectivity between the three functional groups requires careful planning, often involving orthogonal protecting groups.
Introduction of Complex Substituted Moieties
Beyond simple alkyl and acyl groups, more complex molecular fragments can be appended to the this compound backbone. This allows for the construction of sophisticated molecules with tailored properties.
One prominent strategy involves using the Schiff base derivatives of this compound as multidentate ligands for the formation of metal complexes. nih.gov The imine nitrogen, along with the hydroxyl oxygen and potentially other donor atoms from the aldehyde precursor, can coordinate to transition metal ions like Ni(II), Co(II), and Cu(II) to form stable, often structurally defined, coordination compounds. researchgate.netprimescholars.com For instance, a Schiff base ligand derived from 1,2-diaminopropane (B80664) and 2-hydroxy-6-isopropyl-3-methyl benzaldehyde has been used to synthesize a dimeric nickel complex with a distorted square planar geometry around each metal center. researchgate.net
Another approach involves the direct coupling of complex heterocyclic systems. For example, novel molecules based on the related 2,3-diaminopropionic acid have been synthesized by incorporating an 8-hydroxyquinoline (B1678124) moiety, a well-known metal-chelating group. sigmaaldrich.com Such strategies significantly expand the chemical space accessible from the simple aminopropanol (B1366323) starting material.
Multi-functionalization of the Propanol (B110389) Backbone
The presence of three distinct functional groups (N²-amine, N³-amine, and C¹-hydroxyl) on the this compound scaffold presents both a challenge and an opportunity for synthetic chemists. The challenge lies in selectively modifying one site without affecting the others, while the opportunity lies in the ability to create highly complex, multi-functionalized molecules.
Achieving selective multi-functionalization typically relies on an orthogonal protecting group strategy. Each functional group can be protected with a chemical moiety that is stable under the conditions required to modify the other groups but can be selectively removed later.
Table 3: Hypothetical Strategy for Selective Multi-functionalization
| Step | Reaction | Reagent | Result |
| 1 | Protect both amines | Boc Anhydride | N²,N³-di-Boc-(2s)-2,3-diaminopropan-1-ol |
| 2 | Functionalize hydroxyl | Alkyl Halide (R¹-X), NaH | O-alkylated, N-protected intermediate |
| 3 | Selectively deprotect amines | Trifluoroacetic Acid (TFA) | O-alkylated-(2s)-2,3-diaminopropan-1-ol |
| 4 | Functionalize one amine | Acyl Chloride (R²-COCl) at low temp. | Mono-N-acylated, O-alkylated product |
| 5 | Functionalize second amine | Sulfonyl Chloride (R³-SO₂Cl) | Fully derivatized product |
This step-wise approach allows for the controlled and directed introduction of different functional groups onto specific positions of the propanol backbone, enabling the synthesis of precisely defined molecular structures for various applications.
Emerging Research Directions and Future Perspectives
Development of Next-Generation Chiral Ligands for Enhanced Catalytic Performance
The quest for highly efficient and selective catalysts is a central theme in modern chemistry. (2S)-2,3-diaminopropan-1-ol serves as an ideal scaffold for creating "privileged ligands" for asymmetric catalysis. nih.gov Its vicinal diamine motif is a well-established coordinating unit for a variety of transition metals.
Researchers are moving beyond simple C₂-symmetric ligands and are developing more sophisticated, modular structures. nih.gov By chemically modifying the amine and alcohol functional groups of this compound, a diverse library of ligands with tunable steric and electronic properties can be generated. scilit.com For instance, it can be a precursor for P,N-ligands or N,N,O-tridentate ligands, which have shown exceptional performance in reactions such as:
Palladium-catalyzed allylic substitutions. nih.gov
Rhodium- and Iridium-catalyzed asymmetric hydrogenations.
Nickel-catalyzed asymmetric reductions of unsaturated ketones. dicp.ac.cn
The future in this area lies in creating ligands with precisely controlled chiral environments, leading to catalysts that can achieve near-perfect enantioselectivity for challenging chemical transformations. snnu.edu.cn
Integration into Advanced Materials and Supramolecular Assemblies
The functional groups on this compound make it an excellent candidate for incorporation into polymers and other advanced materials. smolecule.com Its ability to form multiple hydrogen bonds through its amine and hydroxyl groups allows it to act as a monomer or a cross-linking agent in the formation of supramolecular structures.
Current research is exploring its role in:
Biodegradable Polymers: Its integration into polymer backbones can introduce hydrolyzable linkages, contributing to the development of more environmentally friendly materials. smolecule.com
Metal-Organic Frameworks (MOFs): The diamine and alcohol moieties can coordinate with metal ions, creating nodes for the assembly of porous, crystalline MOFs with potential applications in gas storage, separation, and catalysis.
Chiral Materials: Polymers and surfaces modified with this compound can exhibit chiral properties, useful for enantioselective separations and sensing applications.
The ability to form well-defined, ordered structures through non-covalent interactions is a key focus, aiming to create "smart" materials that respond to external stimuli.
Exploration of Novel Synthetic Routes for Diverse this compound Derivatives
To fully exploit the potential of this compound, efficient and versatile synthetic methods for its derivatives are essential. Traditional methods are being supplemented by modern, eco-friendly approaches that offer higher yields, greater functional group tolerance, and reduced environmental impact. smolecule.comnih.gov
Recent advancements include:
Biosynthetic and Mutasynthesis Approaches: Researchers are using enzymatic pathways to produce functionalized 2,3-diaminopropionates, the carboxylic acid precursor to the target alcohol. nih.govresearchgate.net This allows for the introduction of diverse functional groups at specific positions.
Green Chemistry Protocols: Methods that avoid harsh solvents and catalysts are being developed. For example, high-yield regioselective synthesis of related serinol derivatives has been achieved in the absence of any solvents or catalysts. polimi.it
Divergent Synthesis: Strategies are being designed to create a wide array of derivatives from a common intermediate. This allows for the rapid generation of compound libraries for screening in various applications, such as drug discovery and materials science. nih.govresearchgate.net
The following table summarizes some of the synthetic strategies being explored:
| Synthetic Strategy | Starting Materials | Key Features | Derivative Type |
| Mutasynthesis | Substituted Aspartate | Enzymatic, high diastereoselectivity | Functionalized 2,3-diaminopropionates |
| Green Synthesis | Serinol, Aldehydes/Ketones | Solvent-free, catalyst-free | Imines, Oxazolidines |
| Divergent Synthesis | Protected Diamino Lactone | Step-wise functionalization | Halogenated, Alkylated, Alkenyl derivatives |
These novel routes are crucial for accessing a broader chemical space and unlocking new functionalities based on the this compound scaffold.
Computational Design and Prediction of Novel this compound Systems
Computational chemistry has become an indispensable tool for accelerating research. nih.gov Methods like Density Functional Theory (DFT) and molecular docking are being used to predict the properties and behavior of systems containing this compound. smolecule.commdpi.com
Key areas of computational investigation include:
Ligand-Metal Interactions: DFT calculations can elucidate the electronic structure and bonding properties of metal complexes formed with ligands derived from this compound. chemrevlett.comnih.gov This helps in understanding the source of stereoselectivity in catalytic reactions.
Reaction Mechanism Analysis: Computational modeling can map out the energy profiles of catalytic cycles, identifying transition states and intermediates. This insight is vital for the rational design of more efficient catalysts.
Material Property Prediction: Simulations can predict how the incorporation of this compound derivatives will affect the bulk properties of polymers or the pore structure of MOFs.
Binding Affinity Studies: Molecular docking is used to predict how derivatives might interact with biological targets, guiding the design of new pharmaceutical agents. smolecule.com
By combining computational predictions with experimental work, researchers can significantly streamline the discovery and optimization process for new catalysts and materials. nih.gov
Cross-Disciplinary Applications in Synthetic Chemistry and Material Science
The versatility of this compound inherently places it at the intersection of synthetic chemistry and material science. smolecule.com Its dual utility as both a chiral building block and a functional monomer creates a synergistic link between these two fields.
In synthetic chemistry , it is valued as a chiral synthon for creating complex molecules with precise stereochemistry, particularly for pharmaceuticals and agrochemicals. smolecule.comrsc.org The development of new catalytic methods using its derivatives directly fuels advancements in organic synthesis.
In material science , it is used to impart specific properties like chirality, biodegradability, and functionality to polymers and other materials. smolecule.com The synthetic methods developed by chemists are directly applied by material scientists to create these advanced materials.
This cross-disciplinary nature means that a breakthrough in one area can directly benefit the other. For example, a new, highly efficient catalyst developed from a this compound ligand could be used to synthesize a novel monomer, which is then polymerized to create a high-performance material with unique properties. This interplay ensures that research into this multifaceted compound will continue to yield exciting and impactful discoveries.
Q & A
Q. What are the recommended methods for synthesizing (2S)-2,3-Diaminopropan-1-ol dihydrochloride in laboratory settings?
Methodological Answer: The synthesis typically involves reacting 2,3-diaminopropanol with hydrochloric acid under controlled conditions. Key steps include:
- Precursor Preparation : Use enantiomerically pure 2,3-diaminopropanol to preserve stereochemistry.
- Acid-Catalyzed Salt Formation : React with HCl in a polar solvent (e.g., ethanol) at 0–5°C to avoid racemization.
- Purification : Crystallization from a methanol/ether mixture yields the dihydrochloride salt. Analytical techniques like chiral HPLC or polarimetry confirm enantiomeric purity .
Safety Note : Handle HCl in fume hoods with PPE due to acute toxicity risks (H302) .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation.
- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact (H319). Avoid inhalation via mechanical ventilation or respirators .
- Reactivity : Separate from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. What strategies can be employed to optimize the enantiomeric purity of this compound during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) during salt formation to enhance stereochemical control.
- Kinetic Resolution : Adjust reaction temperature (e.g., below 10°C) to slow racemization rates.
- Analytical Validation : Combine circular dichroism (CD) spectroscopy and X-ray crystallography to confirm configuration .
Data Note : Monitor reaction progress via LC-MS to detect early-stage racemization .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Methodological Answer:
- Iterative Analysis : Cross-validate NMR (¹H/¹³C) and IR data with computational models (e.g., DFT calculations) to resolve ambiguous peaks.
- Crystallographic Validation : Use single-crystal X-ray diffraction to unambiguously assign stereochemistry.
- Contradiction Protocol : Apply triangulation by repeating experiments under varied conditions (e.g., solvent, temperature) to isolate artifacts .
Q. What are the challenges in scaling up the synthesis of this compound from laboratory to industrial production?
Methodological Answer:
- Process Engineering : Maintain enantiomeric purity during bulk reactions via continuous-flow reactors with precise pH/temperature control.
- Purification Scaling : Replace lab-scale crystallization with industrial techniques like spray drying or melt crystallization.
- Waste Management : Neutralize acidic byproducts via controlled hydrolysis before disposal .
Case Study : Pilot studies report 15–20% yield loss during scale-up due to racemization; mitigation includes optimizing mixing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
